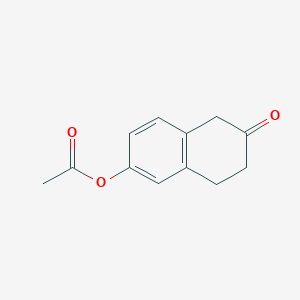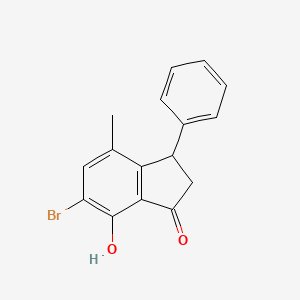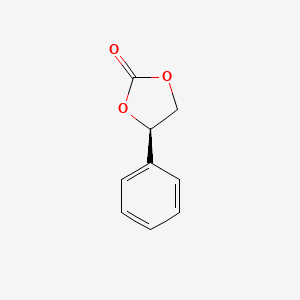
(r)-Phenylethylene carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Phenylethylene carbonate is an organic compound that belongs to the class of carbonates It is a chiral molecule, meaning it has a non-superimposable mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Phenylethylene carbonate typically involves the reaction of phenylethylene oxide with carbon dioxide. This reaction is catalyzed by various catalysts, such as metal complexes or organic bases, under specific conditions of temperature and pressure. The reaction can be represented as follows:
Phenylethylene oxide+CO2→(r)-Phenylethylene carbonate
Industrial Production Methods
In an industrial setting, the production of ®-Phenylethylene carbonate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. The choice of catalyst and reaction conditions is crucial to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-Phenylethylene carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylacetic acid derivatives.
Reduction: Reduction reactions can yield phenylethylene glycol.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include phenylacetic acid derivatives, phenylethylene glycol, and various substituted phenylethylene compounds.
Applications De Recherche Scientifique
®-Phenylethylene carbonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of ®-Phenylethylene carbonate involves its interaction with specific molecular targets. For example, in biochemical assays, it may act as a substrate for enzymes, leading to the formation of specific products. The pathways involved can include enzymatic catalysis and chemical transformations facilitated by the carbonate group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene carbonate: A similar compound used in the production of polymers and as a solvent.
Propylene carbonate: Another related compound with applications in the chemical industry.
Uniqueness
®-Phenylethylene carbonate is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral counterparts
Propriétés
Numéro CAS |
90971-11-2 |
|---|---|
Formule moléculaire |
C9H8O3 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
(4R)-4-phenyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C9H8O3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2/t8-/m0/s1 |
Clé InChI |
ZKOGUIGAVNCCKH-QMMMGPOBSA-N |
SMILES isomérique |
C1[C@H](OC(=O)O1)C2=CC=CC=C2 |
SMILES canonique |
C1C(OC(=O)O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


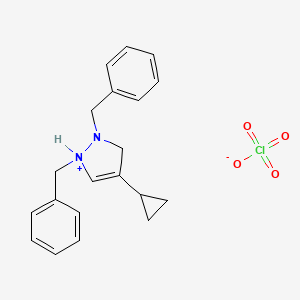
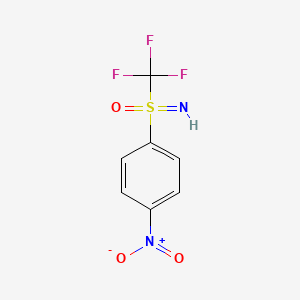
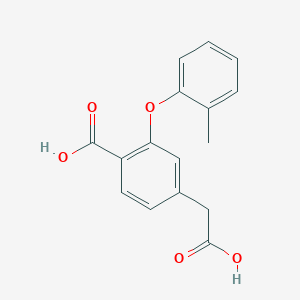
![N-Methyl-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}formamide](/img/structure/B14359712.png)
![Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]-](/img/structure/B14359722.png)
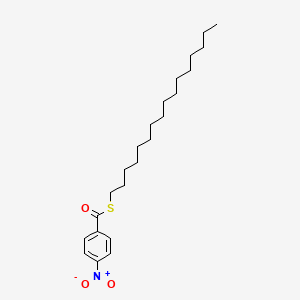
![4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene](/img/structure/B14359727.png)
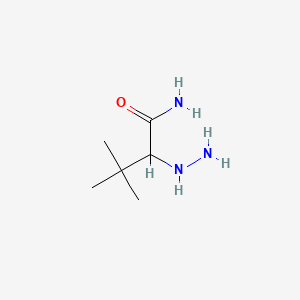
![2-[(Dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14359737.png)
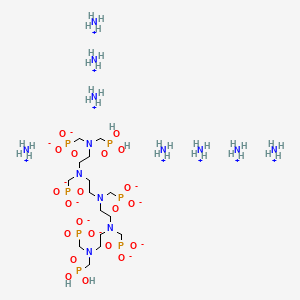
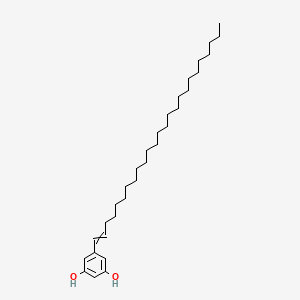
![5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B14359751.png)
